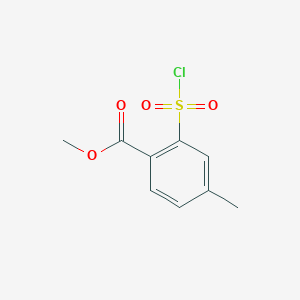

2-(氯磺酰基)-4-甲基苯甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl 2-(chlorosulfonyl)-4-methylbenzoate is a chemical compound that is not directly described in the provided papers. However, related compounds and methodologies that could be relevant to its synthesis and properties are discussed. For instance, the synthesis of similar sulfonyl-containing compounds is described, which could provide insights into the synthesis of methyl 2-(chlorosulfonyl)-4-methylbenzoate . Additionally, the molecular structure analysis of related compounds, such as methyl 4-hydroxybenzoate and 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate, could offer a comparative perspective on the molecular structure of methyl 2-(chlorosulfonyl)-4-methylbenzoate .

Synthesis Analysis

The synthesis of related compounds involves the use of chlorosulfonic acid, which suggests a potential route for synthesizing methyl 2-(chlorosulfonyl)-4-methylbenzoate. For example, the synthesis of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride was achieved by reacting N-methyl-benzenesulfonamide with chlorosulfonic acid . Similarly, the synthesis of 6-chlorosulfonylbenzoxazolin-2-ones from benzoxazolin-2-one derivatives using chlorosulfonic acid indicates a possible chlorosulfonylation step that could be applicable . Moreover, a continuous-flow diazotization process was used for the efficient synthesis of methyl 2-(chlorosulfonyl)benzoate, which could be a related compound or a precursor .

Molecular Structure Analysis

The molecular structure of related compounds has been analyzed using various techniques such as single-crystal X-ray diffraction and computational methods. For instance, the structure of methyl 4-hydroxybenzoate was determined, and Hirshfeld surface analysis was performed to understand the intermolecular interactions . The molecular structure of 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate was confirmed by IR and single-crystal X-ray diffraction studies, and the vibrational wavenumbers were computed using HF and DFT methods .

Chemical Reactions Analysis

The chemical reactions of related compounds involve interactions with nucleophiles and the formation of various derivatives. For example, 6-chlorosulfonylbenzoxazolin-2-ones reacted with water and other nucleophiles to form sulfonic acids and amides, and reduction with SnCl2·2H2O yielded mercaptobenzoxazolin-2-ones . The chloromethylation of dibenzoanthronyls using concentrated sulfuric acid and sym-dichlorodimethyl ether resulted in bis-chloromethylated compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can be inferred from their molecular structure and intermolecular interactions. The intramolecular hydrogen bonding in methyl 4-hydroxybenzoate contributes to its 3D framework and could be indicative of the solid-state properties of methyl 2-(chlorosulfonyl)-4-methylbenzoate . The first hyperpolarizability and infrared intensities reported for 2-(4-chlorophenyl)-2-oxoethyl 3-methylbenzoate provide insights into its electronic properties .

科学研究应用

农业应用

2-(氯磺酰基)-4-甲基苯甲酸甲酯及其衍生物在农业领域具有重要意义。例如,相关化合物苯菌灵和戊唑醇被广泛用于真菌病害的预防和控制。固体脂质纳米颗粒和聚合物纳米胶囊作为载体系统,可以增强生物活性化合物的释放曲线,减少因淋失或降解造成的损失,并降低对环境和人体的毒性。此类载体系统为植物疾病的有效且环保的治疗和预防提供了一条有前景的途径 (Campos 等,2015)。

抗菌应用

2-(氯磺酰基)-4-甲基苯甲酸甲酯的衍生物表现出显著的抗菌活性。4-氯-2-巯基苯磺酰胺等新型衍生物已显示出对各种厌氧革兰氏阳性菌株有良好的活性,表明该化合物在医疗和制药应用中的潜力 (Sławiński 等,2013)。

环境和微生物降解

了解相关化合物的降解途径对于环境管理和生物技术应用至关重要。例如,4-甲基苯甲酸盐的厌氧降解揭示了一条通过 4-甲基苯甲酰辅酶 A 的特定途径,阐明了某些细菌菌株的代谢过程。该知识对于生物修复策略和理解微生物生态系统至关重要 (Lahme 等,2012)。

分子化学应用

在分子化学中,2-(氯磺酰基)-4-甲基苯甲酸甲酯衍生物有助于理解分子间相互作用,例如分子盐/共晶中的卤素键。这些相互作用对于分子结构的稳定至关重要,并且在药物设计和分子合成中具有重要意义 (Oruganti 等,2017)。

安全和危害

未来方向

属性

IUPAC Name |

methyl 2-chlorosulfonyl-4-methylbenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO4S/c1-6-3-4-7(9(11)14-2)8(5-6)15(10,12)13/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVIBSXMENIYDQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)OC)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(chlorosulfonyl)-4-methylbenzoate | |

CAS RN |

1188087-56-0 |

Source

|

| Record name | methyl 2-(chlorosulfonyl)-4-methylbenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

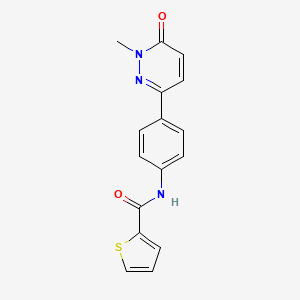

![N-isopentyl-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2553814.png)

![N-[2-(morpholin-4-yl)pyridin-3-yl]prop-2-enamide](/img/structure/B2553816.png)

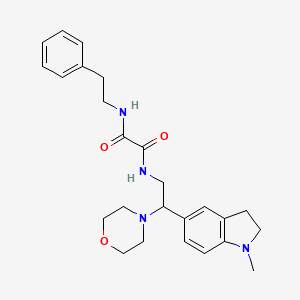

![2-{[1-(4-Methylphenyl)ethyl]amino}-2-oxoethyl 4-cyanobenzoate](/img/structure/B2553817.png)

![N-(4-methoxyphenyl)-2-[8-{[(4-methylphenyl)amino]methyl}-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]acetamide](/img/structure/B2553823.png)

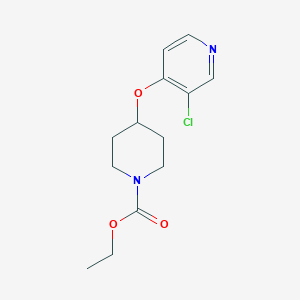

![4-Methoxy-1-[1-(5-methylthiophene-2-carbonyl)azetidin-3-yl]piperidine](/img/structure/B2553830.png)